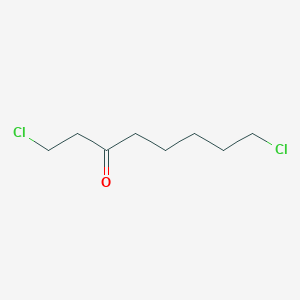
(Trichloromethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trichloromethyl)silane is a chemical compound with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The preparation of (Trichloromethyl)silane involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through C-H alkylation using a mechanical grinding method under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
(Trichloromethyl)silane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Trichloromethyl)silane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in studying biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of various industrial products and materials
Wirkmechanismus
The mechanism of action of (Trichloromethyl)silane involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Eigenschaften
Molekularformel |
CH3Cl3Si |
|---|---|
Molekulargewicht |
149.47 g/mol |
IUPAC-Name |
trichloromethylsilane |
InChI |
InChI=1S/CH3Cl3Si/c2-1(3,4)5/h5H3 |
InChI-Schlüssel |
DWAWYEUJUWLESO-UHFFFAOYSA-N |
Kanonische SMILES |
C([SiH3])(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Amino-5-(4-methoxybenzyl)-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B8347013.png)



![[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B8347034.png)


![(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-methanol](/img/structure/B8347059.png)
